molecular formula C22H25FO5 B6248340 1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate CAS No. 2408969-97-9

1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate

Cat. No.: B6248340
CAS No.: 2408969-97-9
M. Wt: 388.4
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Description

1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate is a synthetic organic compound with the molecular formula C22H25FO5 and a molecular weight of 388.44 g/mol . This compound is characterized by its complex structure, which includes a benzyloxyphenyl group, a fluoromethyl group, and a propanedioate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent product quality.

Chemical Reactions Analysis

1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or fluoromethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.

Scientific Research Applications

1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group can interact with aromatic residues in proteins, while the fluoromethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate include:

This compound is unique due to its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.

Properties

CAS No.

2408969-97-9

Molecular Formula

C22H25FO5

Molecular Weight

388.4

Purity

95

Origin of Product

United States

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